Dual RBD:ACE2 and TMPRSS2 Inhibition
SARS-CoV-2-IN-65 exhibits a dual inhibitory mechanism that simultaneously blocks RBD:ACE2 protein-protein interaction and suppresses TMPRSS2 protease activity . In contrast, SARS-CoV-2-IN-22 functions as a pseudovirus entry inhibitor without confirmed dual-target engagement, and SARS-CoV-2-IN-64 targets spike glycoprotein but lacks reported TMPRSS2 inhibition . The closest dual-mechanism comparator reported in the literature is the bispecific compound 212-148, which inhibits both TMPRSS2 and CTSL/CTSB but requires structurally distinct engineering to achieve dual-pathway blockade [1].
| Evidence Dimension | Mechanism of action (target engagement multiplicity) |
|---|---|
| Target Compound Data | Dual inhibition: RBD:ACE2 interaction blockade + TMPRSS2 activity suppression |
| Comparator Or Baseline | SARS-CoV-2-IN-22: Single-mechanism pseudovirus entry inhibitor; SARS-CoV-2-IN-64: Spike glycoprotein inhibitor without TMPRSS2 activity; 212-148: Dual TMPRSS2/CTSL inhibitor (bispecific) |
| Quantified Difference | Qualitative difference: Dual-target engagement vs. single-target inhibition for closest numerical analogs |
| Conditions | Calu-3 cell-based assays for mechanism validation |
Why This Matters
Procurement of SARS-CoV-2-IN-65 enables experimental interrogation of synergistic entry blockade via both receptor binding and host protease pathways, a functional profile not replicable with single-mechanism analogs.
- [1] Wang, H., et al. Structure-based discovery of dual pathway inhibitors for SARS-CoV-2 entry. Nature Communications, 2023, 14: 7574. View Source
